![molecular formula C8H9NO B13508848 2-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-21-1](/img/structure/B13508848.png)
2-[(Oxiran-2-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxiran-2-yl)methyl]pyridine is a chemical compound that features both an oxirane (epoxide) ring and a pyridine ring. This compound is of significant interest due to its unique structural properties, which make it a versatile intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[(Oxiran-2-yl)methyl]pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with epichlorohydrin under basic conditions. This reaction typically proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnetically recoverable nano-catalysts, has been explored to enhance reaction efficiency and facilitate product separation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Oxiran-2-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine diols.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(Oxiran-2-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-[(Oxiran-2-yl)methyl]pyridine involves its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can be opened by nucleophiles, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
2-Methylpyridine: This compound shares the pyridine ring but lacks the oxirane functionality, making it less versatile in certain reactions
Uniqueness: 2-[(Oxiran-2-yl)methyl]pyridine is unique due to the presence of both the oxirane and pyridine rings. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these features. Its reactivity and versatility make it a valuable intermediate in various fields of research and industry .
Propriétés
Numéro CAS |
96685-21-1 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-7(3-1)5-8-6-10-8/h1-4,8H,5-6H2 |
Clé InChI |
LNYKQOAGWWBBLI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


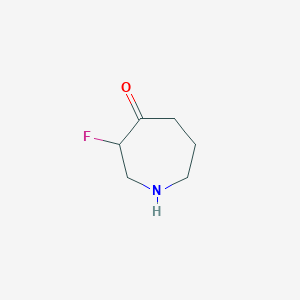
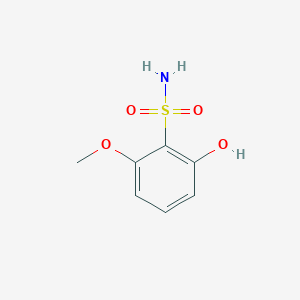
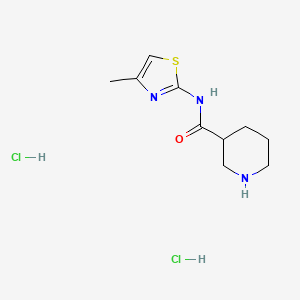
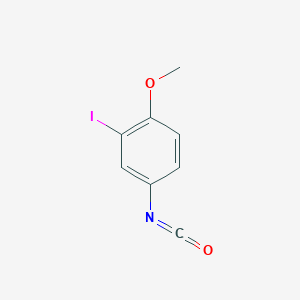
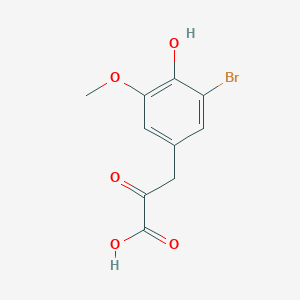
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)

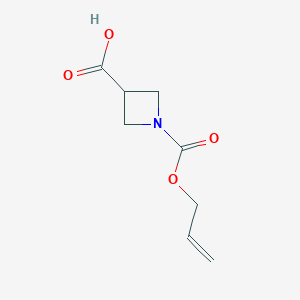
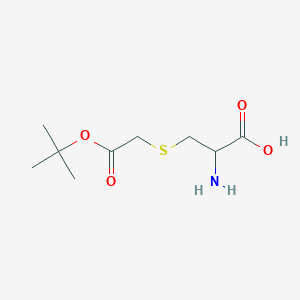
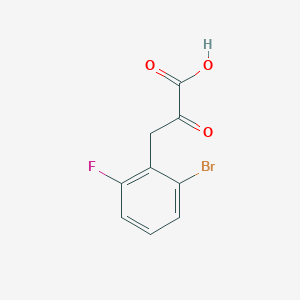
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)

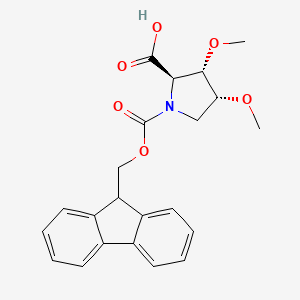
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
